(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol
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Overview
Description
(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol is a chiral compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a fluorine atom in the benzimidazole ring enhances the compound’s pharmacological properties, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by reacting an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst such as N,N-dimethylformamide and sulfur.
Introduction of the Fluorine Atom: The fluorine atom can be introduced into the benzimidazole ring through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Chiral Center Formation: The chiral center at the propanol side chain can be introduced via asymmetric synthesis using chiral catalysts or by resolution of racemic mixtures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of the corresponding ketone
Reduction: Formation of dihydrobenzimidazole derivatives
Substitution: Formation of substituted benzimidazole derivatives
Scientific Research Applications
(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: A parent compound with a similar structure but lacking the fluorine atom and chiral center.
5-Fluoro-1H-benzo[d]imidazole: Similar to the parent compound but with a fluorine atom at the 5-position.
1-(1H-benzo[d]imidazol-1-yl)propan-2-ol: Similar to the target compound but without the fluorine atom.
Uniqueness
(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol is unique due to the presence of both the fluorine atom and the chiral center, which enhance its pharmacological properties and make it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H11FN2O |
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Molecular Weight |
194.21 g/mol |
IUPAC Name |
(2S)-1-(5-fluorobenzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C10H11FN2O/c1-7(14)5-13-6-12-9-4-8(11)2-3-10(9)13/h2-4,6-7,14H,5H2,1H3/t7-/m0/s1 |
InChI Key |
AXISAMGSKVZLTE-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CN1C=NC2=C1C=CC(=C2)F)O |
Canonical SMILES |
CC(CN1C=NC2=C1C=CC(=C2)F)O |
Origin of Product |
United States |
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